NNMT Binding Affinity: N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide vs. Bisubstrate Inhibitor II559
This compound inhibits recombinant human NNMT with a Ki of 650 nM as determined by a fluorescence polarization-based competition assay [1]. In contrast, the leading bisubstrate inhibitor II559 achieves a Ki of 1.2 nM under comparable biochemical conditions, representing an approximately 542-fold higher binding affinity [2]. The substantial potency gap makes this compound a moderate-affinity probe rather than a high-potency lead, useful for baseline mechanistic studies where excessive target engagement is to be avoided.
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | II559 (bisubstrate inhibitor), Ki = 1.2 nM |
| Quantified Difference | ~542-fold lower affinity for the target compound |
| Conditions | Fluorescence polarization (FP) competition assay using full-length recombinant human NNMT |
Why This Matters
Buyers seeking a sub-micromolar but not low-nanomolar NNMT ligand for cofactor-competition studies or as a scaffold for SAR optimization can select this compound over ultra-potent alternatives that may saturate target occupancy prematurely.
- [1] BindingDB. BDBM50627707 (CHEMBL5426689): N-Methyl-N-(2-oxoazepan-3-yl)but-2-ynamide. Ki = 650 nM for recombinant human NNMT (FP competition assay). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627707 View Source
- [2] Iyamu ID et al. J Med Chem. 2023; 66(15):10510-10527. II559 Ki = 1.2 ± 0.04 nM for recombinant NNMT. PMID: 37523719. View Source
